molecular formula C5H8O4 B1296572 2-Methyl-1,3-dioxolane-2-carboxylic acid CAS No. 5736-04-9

2-Methyl-1,3-dioxolane-2-carboxylic acid

Cat. No. B1296572
CAS RN: 5736-04-9
M. Wt: 132.11 g/mol
InChI Key: ZHGDCOBQAGUTIW-UHFFFAOYSA-N
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Description

“2-Methyl-1,3-dioxolane-2-carboxylic acid” is an organic compound with the empirical formula C5H8O4 . It is a derivative of 1,3-dioxolane, which is a heterocyclic acetal .

Scientific Research Applications

Antiviral and Anticancer Drug Synthesis

2-Methyl-1,3-dioxolane-2-carboxylic acid derivatives, particularly dioxolane nucleosides, are significant in the synthesis of antiviral and anticancer drugs. The synthesis process is complex, requiring control over the stereochemistry of the dioxolane ring. Proteases like α-chymotrypsin and bovine pancreatic protease have been found to selectively hydrolyze diastereomers of certain dioxolane derivatives, simplifying the separation process in drug synthesis (Janes, Cimpoia, & Kazlauskas, 1999).

Synthesis of Non-Racemic Carboxylic Acid Derivatives

2-Methyl-1,3-dioxolane-2-carboxylic acid is used in the synthesis of non-racemic 1-hydroxycycloalkene-1-carboxylic-acid derivatives. A method involving double enolate alkylation and ring-closing metathesis has been demonstrated to effectively synthesize these derivatives, showcasing the flexibility of dioxolane-based compounds in organic synthesis (Rapado, Bulugahapitiya, & Renaud, 2000).

Preparation of Alkoxy Carboxylic Acids

The compound plays a role in the preparation of 2-alkoxy carboxylic acids. Methods involving reductive ring opening of 1,3-dioxolan-4-ones have been developed, allowing for the production of these acids without loss of optical purity (Winneroski & Xu, 2004).

Antimicrobial Applications

1,3-Dioxolane derivatives, synthesized from L-tartaric acid, have been shown to possess antifungal and antibacterial activities. These derivatives are characterized using various spectroscopic techniques and tested against different strains of bacteria and fungi, highlighting their potential in antimicrobial applications (Begum et al., 2019).

Safety And Hazards

“2-Methyl-1,3-dioxolane-2-carboxylic acid” is classified as Acute Tox. 4 Oral according to the GHS classification . The precautionary statements include P264, P270, P301 + P312, and P501 .

properties

IUPAC Name

2-methyl-1,3-dioxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-5(4(6)7)8-2-3-9-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGDCOBQAGUTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305590
Record name 2-methyl-1,3-dioxolane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-dioxolane-2-carboxylic acid

CAS RN

5736-04-9
Record name NSC171205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-1,3-dioxolane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture containing ethyl pyruvate (11.1 mL, 0.1 mol) and ethylene glycol (5.6 mL, 0.1 mol) in anhydrous dichloromethane (100 mL) at 0° C. was added boron trifluoride dietherate (6.4 mL, 0.05 mol) and catalytic amount of acetic acid. The resulting mixture was stirred at 40° C. for 16 h and then diluted with 100 mL of dichloromethane. The organic solution was washed successively with saturated sodium chloride solution (2×80 mL). The organic layer was separated and the combined organic extracts were concentrated. The residue was treated with 1N sodium hydroxide at room temperature. After stirring at room temperature for 3 h (monitored by TLC), citric acid was added to adjust the pH to 4. The product was extracted with dichloromethane, dried over Na2SO4 and concentrated to afford 5.1 g (38%) of the title compound (129) as a clear liquid. This material was used in the next reaction without further purification. 1H NMR (CDCl3, 400 MHz): δ 1.55 (s, 3H), 4.03 (m, 4H).
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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